molecular formula C20H17NO4S B2561270 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1428382-06-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No.: B2561270
CAS No.: 1428382-06-2
M. Wt: 367.42
InChI Key: OTRHTEWGEMJCPJ-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO4S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula : C18H17N2O4S
  • Molecular Weight : 355.39 g/mol
  • CAS Number : 2035003-65-5

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The presence of the benzo[d][1,3]dioxole and furan moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including:
    • HL-60 (Leukemia) : IC50 = 0.5 μM
    • Hep3B (Hepatoma) : IC50 = 0.8 μM
    • A549 (Lung Carcinoma) : IC50 = 0.7 μM
    These values indicate a potent ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Mechanisms of Action : The compound appears to induce apoptosis through both death receptor and mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it activates intrinsic apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse interactions with biological targets. The following table summarizes some structural features and their associated activities:

Compound NameStructural FeaturesNotable Activity
(E)-CinnamamideCinnamoyl groupAnti-inflammatory
QuercetinFlavonoid structureAntioxidant
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-yl)acrylamideBenzo[d][1,3]dioxole & furan ringsAnticancer

The combination of these aromatic rings is hypothesized to enhance the compound's binding affinity to biological targets, contributing to its observed potency .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • In Vivo Studies : Animal models treated with the compound showed significant tumor growth inhibition compared to control groups. This suggests that the compound not only exhibits in vitro cytotoxicity but also has therapeutic potential in vivo .
  • Combination Therapies : Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(6-4-15-3-5-18-19(10-15)25-14-24-18)21(11-16-7-8-23-13-16)12-17-2-1-9-26-17/h1-10,13H,11-12,14H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRHTEWGEMJCPJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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